
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide is a heterocyclic molecule that appears to be a part of a broader class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic organic acids or amines. For instance, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves a sequential transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, followed by a nucleophilic substitution reaction to achieve the final compounds . Similarly, the synthesis of functionalized isoxazoles from ynones using 4,5-dihydro-1,2,4-oxadiazole as a nitrogen transfer reagent has been demonstrated, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is confirmed through spectral and elemental analysis. The indole-based oxadiazole scaffolds mentioned in the first paper were structurally confirmed using such methods . The molecular structure of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide would likely be analyzed similarly, ensuring the correct assembly of the heterocyclic framework and the appropriate functional groups.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by the formation of heterocyclic rings and the introduction of various substituents. For example, the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via a four-component reaction showcases the complexity and versatility of reactions involving oxadiazole rings . The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives also involves multiple steps, including the formation of esters, hydrazides, and oxadiazol-2-thiols .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide are not detailed in the provided papers, related compounds have been screened for biological activities such as urease inhibition and lipoxygenase inhibition. These activities suggest that the compound may also possess similar properties, which could be explored through in vitro and in silico studies . The hemolytic study of the indole-based oxadiazole compounds indicates mild cytotoxicity, which is an important consideration for therapeutic applications .
科学的研究の応用
Novel Urease Inhibitors
Compounds related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide have been synthesized and evaluated for their urease inhibitory potential. These molecules, particularly those incorporating indole-based oxadiazole scaffolds, have shown potent inhibitory effects against the urease enzyme, highlighting their potential as therapeutic agents in drug design programs focused on conditions where urease activity is implicated (Nazir et al., 2018).
Optoelectronic Properties
Research into oxadiazole derivatives, including those similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide, has extended into the field of optoelectronics. These compounds have been synthesized and characterized for their redox, structural, and optoelectronic properties. The findings indicate potential applications in the development of molecular wires and materials for electronic devices (Wang et al., 2006).
Lipoxygenase Inhibitors
Another area of application is the synthesis of oxadiazole derivatives as lipoxygenase inhibitors. These compounds have been prepared and tested for their inhibitory activity against the lipoxygenase enzyme, showcasing their relevance in therapeutic areas where lipoxygenase plays a critical role (Aziz‐ur‐Rehman et al., 2016).
Cholinesterase Inhibition
Oxadiazole derivatives have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for the treatment of neurodegenerative diseases, such as Alzheimer's. Some derivatives have shown moderate inhibition, suggesting potential for further exploration in the context of drug development for dementias and related conditions (Pflégr et al., 2022).
Antitumor Activity
Further extending the versatility of oxadiazole compounds, some derivatives have demonstrated potent antitumor activity across various cell lines. This suggests their potential utility in cancer therapy, highlighting the broad applicability of these compounds in medicinal chemistry (Maftei et al., 2013).
Antibacterial Activity
Oxadiazole and related derivatives have also been synthesized and tested for their antibacterial properties. Specific compounds have shown significant activity against various bacterial strains, indicating their potential as antibacterial agents (Kakkerla et al., 2016).
Safety and Hazards
作用機序
Target of Action
The primary target of the compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system .
Mode of Action
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide interacts with AChE by binding to its active site . This binding inhibits the activity of AChE, preventing it from breaking down acetylcholine . As a result, the concentration of acetylcholine in the synaptic cleft increases, prolonging its action on post-synaptic membranes .
Biochemical Pathways
The inhibition of AChE by N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE, the compound prolongs the action of acetylcholine, thereby enhancing cholinergic transmission .
Result of Action
The molecular effect of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide’s action is the inhibition of AChE, leading to an increase in acetylcholine levels . On a cellular level, this can enhance signal transmission in neurons that use acetylcholine as a neurotransmitter .
特性
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-13(7-4-10-23-11-5-2-1-3-6-11)17-15-19-18-14(21-15)12-8-9-16-22-12/h1-3,5-6,8-9H,4,7,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEIHYAMROAXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)
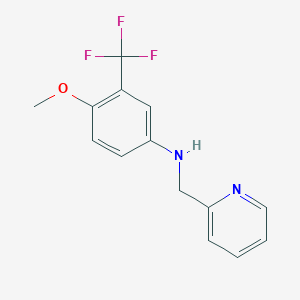
![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
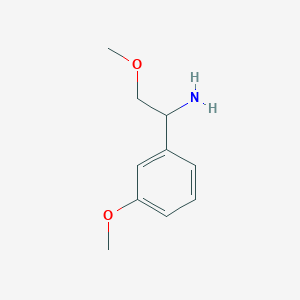
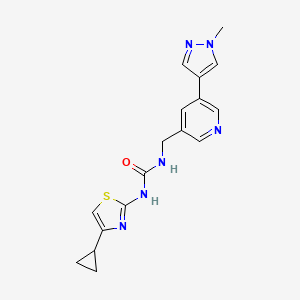
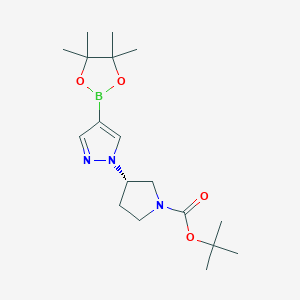
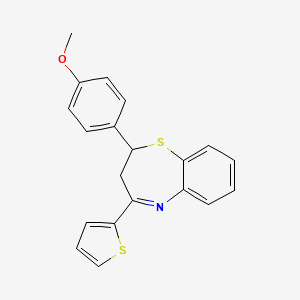
![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553359.png)